p-Dimethylaminophenylazophenylarsonic acid
CAS No.: 622-68-4
Cat. No.: VC3761569
Molecular Formula: C14H16AsN3O3
Molecular Weight: 349.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622-68-4 |
|---|---|
| Molecular Formula | C14H16AsN3O3 |
| Molecular Weight | 349.22 g/mol |
| IUPAC Name | [4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid |
| Standard InChI | InChI=1S/C14H16AsN3O3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21/h3-10H,1-2H3,(H2,19,20,21) |
| Standard InChI Key | VESQGSDAHXGDIU-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O |
Introduction
Chemical Properties and Structure
Molecular Structure
p-Dimethylaminophenylazophenylarsonic acid consists of two aromatic rings connected by an azo group (-N=N-). One aromatic ring contains a dimethylamino group (-N(CH₃)₂) in the para position, while the other ring bears an arsonic acid group (AsO(OH)₂) also in the para position. This structural arrangement creates a conjugated system that influences the compound's chemical behavior, spectroscopic properties, and reactivity patterns .
Physical Properties
The physical properties of p-Dimethylaminophenylazophenylarsonic acid are summarized in the following table, providing essential information for researchers and professionals working with this compound:
These physical properties determine the compound's behavior in various chemical environments, influence its solubility characteristics, and affect its interactions with biological systems. The moderate topological polar surface area suggests potential for membrane permeability, while the hydrogen bond donor and acceptor counts indicate capacity for intermolecular interactions .
Chemical Characteristics
The chemical characteristics of p-Dimethylaminophenylazophenylarsonic acid are primarily determined by its three key functional groups, each contributing unique reactivity and properties:
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The arsonic acid group (AsO(OH)₂) contributes to the compound's acidic properties and can participate in various chemical reactions including coordination chemistry with metals. This functional group is responsible for much of the compound's biological activity and toxicological profile.
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The azo group (-N=N-) provides a conjugated system that extends through both aromatic rings, contributing to the compound's electronic properties and potential chromophoric characteristics. This linkage can undergo reduction reactions under appropriate conditions.
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The dimethylamino group (-N(CH₃)₂) contributes electron density to the aromatic system and influences the compound's reactivity, solubility, and acid-base properties. This group can act as a weak base in certain chemical environments.
Together, these functional groups create a complex electronic system that determines the compound's chemical behavior, stability, and reactivity patterns under various conditions .
Nomenclature and Identifiers
p-Dimethylaminophenylazophenylarsonic acid is known by various names and identifiers, which are essential for accurate identification in scientific literature, regulatory documents, and chemical databases:
| Identifier Type | Value | Reference |
|---|---|---|
| IUPAC Name | [4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid | |
| CAS Registry Number | 622-68-4 | |
| InChI | InChI=1S/C14H16AsN3O3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21/h3-10H,1-2H3,(H2,19,20,21) | |
| InChIKey | VESQGSDAHXGDIU-UHFFFAOYSA-N | |
| SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)As(O)O | |
| European Community (EC) Number | 210-750-2 | |
| UNII | ZY24ULS7AR | |
| DSSTox Substance ID | DTXSID50872057 |
The compound is also known by numerous synonyms including:
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4-(Dimethylamino)azobenzene-4'-arsonic acid
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4-Dimethylaminoazobenzene arsonic acid
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Benzenearsonic acid, p-((p-(dimethylamino)phenyl)azo)-
Synthesis and Preparation
Industrial Production
Industrial production might employ continuous flow processes rather than batch reactions, specialized equipment for handling arsenic-containing materials, and rigorous quality control protocols. Given the regulatory restrictions associated with arsenic compounds, production facilities would require appropriate safety measures and environmental controls to manage potential hazards.
Applications and Uses
Research Applications
As an organoarsenic compound with a distinctive structure, p-Dimethylaminophenylazophenylarsonic acid has potential value in various research contexts. The presence of the compound in the National Cancer Institute database (NSC 4189) suggests investigation in biomedical or pharmaceutical research contexts .
Potential research applications may include:
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Use as a model compound for studying the properties and behavior of organoarsenic substances
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Investigation of structure-activity relationships in arsenical compounds
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Studies of azo compound chemistry and reactivity
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Analytical chemistry applications as a reference standard
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Mechanistic studies of arsenic toxicology
The compound's unique structural features make it potentially valuable for comparative studies examining the influence of chemical structure on biological activity and toxicological properties.
Industrial Uses
Related organoarsenic compounds have historically been used in various applications including:
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Specialty chemical manufacturing
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Agricultural applications
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Veterinary medicinal compounds
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Industrial processing agents
The current regulatory status of the compound indicates that any potential industrial uses would be subject to significant restrictions and safety controls, particularly in European markets.
Regulatory Status
Global Regulations
The regulatory status of p-Dimethylaminophenylazophenylarsonic acid reflects international concerns regarding arsenic-containing compounds:
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REACH Restricted Substance: The compound is specifically listed as a restricted substance in the European Union under REACH regulations, limiting its manufacture, marketing, and use
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European Community (EC) Number: 210-750-2, indicating registration in European chemical inventories and regulatory frameworks
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Presence in DSSTox (Distributed Structure-Searchable Toxicity) database (DTXSID50872057), indicating monitoring by environmental and toxicological authorities
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CAS Registry listing (622-68-4), facilitating global regulatory tracking and information exchange
This regulatory framework demonstrates the international attention given to managing potential risks associated with this compound through various control mechanisms.
Restrictions
The compound is subject to specific restrictions under European REACH regulations, which limit its manufacture, placing on the market, and use within the European Union . While the detailed restriction conditions are referenced in documentation not fully provided in the available data, such restrictions typically address:
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Concentration limits in products and preparations
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Prohibited applications or use scenarios
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Labeling and information requirements
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Reporting obligations for manufacturers and importers
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Potential exemptions for specific controlled uses
Related Compounds
Derivatives
The hydrochloride form of p-Dimethylaminophenylazophenylarsonic acid represents an important derivative with distinct properties:
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4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride (CID 3056312)
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Molecular Formula: C14H17AsClN3O3
This salt form likely exhibits different solubility characteristics, stability profiles, and handling properties compared to the parent compound. The protonation of a nitrogen atom in the molecule (likely at the dimethylamino group) creates a positively charged species balanced by the chloride counterion, which can substantially alter the compound's physical properties and chemical behavior.
Comparative Analysis
p-Dimethylaminophenylazophenylarsonic acid shares structural features with several classes of compounds, each contributing to understanding its properties and behavior:
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Other arsonic acid derivatives, which typically share similar toxicological concerns and chemical reactivity patterns
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Azo compounds, which often exhibit distinctive spectroscopic properties and can undergo specific reduction reactions
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Aniline derivatives, which contribute to understanding the behavior of the dimethylamino portion of the molecule
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Other organometallic and metalloid compounds, providing comparative context for understanding its coordination chemistry
The compound's unique combination of functional groups creates a distinctive chemical entity whose properties cannot be fully predicted from any single structural component. This complexity necessitates specific study of the compound itself rather than exclusive reliance on structure-activity relationship predictions.
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